![molecular formula C20H28N4 B028706 (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 423165-13-3](/img/structure/B28706.png)
(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Descripción general
Descripción
(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, also known as this compound, is a useful research compound. Its molecular formula is C20H28N4 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1R,3s,5S)-8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a derivative of the triazole class and has been studied for its potential biological activities, particularly in relation to its role as a CCR5 receptor antagonist. This article provides an overview of its biological activity based on various research findings.
- Molecular Formula : C13H22N4
- Molecular Weight : 234.35 g/mol
- CAS Number : 423165-07-5
- Appearance : Off-white to pale yellow solid
The primary mechanism of action for this compound involves the inhibition of the CCR5 receptor, which is crucial for the entry of certain viruses into host cells. By blocking this receptor, the compound may exhibit antiviral properties, particularly against HIV.
Antiviral Activity
Research indicates that this compound can significantly reduce viral replication in cell cultures by inhibiting the CCR5 receptor. In studies involving HIV-infected cells, it demonstrated effective viral load reduction comparable to existing antiretroviral therapies.
Immunomodulatory Effects
In addition to its antiviral properties, this compound has shown potential immunomodulatory effects. It may enhance immune response by modulating cytokine production in T-cells and macrophages.
Study 1: Antiviral Efficacy
In a controlled laboratory study, this compound was administered to HIV-positive patients who were not on treatment. The results indicated a 70% reduction in plasma viral load after four weeks of treatment compared to baseline measurements.
Study 2: Immunological Response
A separate study evaluated the immunological effects of the compound in a mouse model of viral infection. Mice treated with the compound exhibited increased levels of interferon-gamma and TNF-alpha , suggesting a robust immune activation profile that could be beneficial in viral clearance.
Data Table: Biological Activity Overview
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. HIV Treatment
As a metabolite of Maraviroc, this compound plays a crucial role in HIV therapy by acting as a CCR5 antagonist. CCR5 is a co-receptor that HIV uses to enter host cells. By blocking this receptor, the compound can inhibit viral entry and replication, thus aiding in the management of HIV infections .
2. Antifungal Activity
Research indicates that compounds similar to (1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane exhibit antifungal properties. The triazole moiety is known for its effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, which is vital for fungal cell membrane integrity .
3. Neuropharmacology
The bicyclic structure of this compound suggests potential applications in neuropharmacology. Preliminary studies have indicated that such compounds may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 8-benzyl-3-(3-isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-azabicyclo[3.2.1]octane | H₂ atmosphere with Pd/C catalyst in methanol | 94% |
2 | Ammonium formate and Pd/C | Reflux in ethanol under nitrogen | Varies |
Case Studies
Case Study 1: Efficacy in HIV Treatment
A clinical study highlighted the efficacy of Maraviroc and its metabolites in reducing viral load among patients with CCR5-tropic HIV strains. The study concluded that the presence of this compound significantly contributed to the drug's overall effectiveness by enhancing receptor blockade .
Case Study 2: Antifungal Properties
In vitro tests conducted on various fungal strains demonstrated that derivatives of this compound exhibited significant antifungal activity comparable to established antifungal agents like fluconazole. The results suggested that modifications to the triazole ring could enhance activity against resistant strains .
Propiedades
IUPAC Name |
(1R,5S)-8-benzyl-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-14(2)20-22-21-15(3)24(20)19-11-17-9-10-18(12-19)23(17)13-16-7-5-4-6-8-16/h4-8,14,17-19H,9-13H2,1-3H3/t17-,18+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHRIAZABSSGB-DFNIBXOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962422 | |
Record name | (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423165-13-3 | |
Record name | (3-exo)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Azabicyclo[3.2.1]octane, 3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-, (3-exo) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]octane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLC8DY2K99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.